molecular formula C7H12BrNO B1651931 4-Bromocyclohexane-1-carboxamide CAS No. 1360438-86-3

4-Bromocyclohexane-1-carboxamide

Cat. No.: B1651931
CAS No.: 1360438-86-3
M. Wt: 206.08
InChI Key: MFIFORCESONJLC-UHFFFAOYSA-N
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Description

Significance of Halogenated Cyclohexane (B81311) Derivatives in Synthetic Chemistry

Halogenated organic compounds are fundamental in synthetic chemistry, serving as key intermediates in the construction of a vast array of molecules. nih.govncert.nic.in The introduction of a halogen atom, such as bromine, into a cyclohexane ring significantly enhances the molecule's reactivity, providing a site for various chemical transformations. nih.gov Halogens act as effective leaving groups in nucleophilic substitution reactions and can direct the stereochemical outcome of certain reactions. masterorganicchemistry.comlibretexts.org

The presence of a halogen on a cyclohexane ring is of particular importance for several reasons:

Enhanced Reactivity : The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This facilitates the introduction of other functional groups. ncert.nic.in

Stereochemical Control : The rigid, chair-like conformation of the cyclohexane ring, combined with the position of the halogen, can influence the approach of reagents, allowing for stereoselective synthesis. masterorganicchemistry.comlibretexts.org For E2 elimination reactions in cyclohexane rings, the leaving group (the halogen) must be in an axial position to be anti-periplanar to a hydrogen on an adjacent carbon, a critical factor for the reaction to proceed. masterorganicchemistry.comlibretexts.org

Versatility in Cross-Coupling Reactions : Halogenated compounds are crucial starting materials for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Heck couplings. nih.gov Aryl and vinyl iodides and bromides are typically more reactive in these reactions than their chloride counterparts. nih.gov

The strategic placement of a halogen atom on a cyclohexane scaffold, therefore, provides chemists with a powerful tool for molecular design and synthesis.

Overview of the Cyclohexane-1-carboxamide Structural Motif

The cyclohexane-1-carboxamide moiety is a significant structural feature in medicinal chemistry. orientjchem.org The cyclohexane ring itself is a common core in many biologically active compounds, prized for its conformational properties that can influence binding to biological targets. orientjchem.org The carboxamide group (-C(=O)NH₂) is a key functional group in many pharmaceuticals due to its ability to form hydrogen bonds with biological macromolecules like proteins and enzymes.

The combination of these two components in the cyclohexane-1-carboxamide structure has been explored in the development of new therapeutic agents. Research has shown that derivatives of this motif can exhibit a range of biological activities. For instance, various cyclohexane-1-carboxamide derivatives have been synthesized and investigated for their potential as anticancer agents, with some showing the ability to induce apoptosis (programmed cell death) in cancer cells. orientjchem.org The cyclohexane core is found in established anticancer drugs like Etoposide and Teniposide. orientjchem.org

Scope and Research Focus on 4-Bromocyclohexane-1-carboxamide

Research on this compound is primarily centered on its role as a synthetic intermediate. The molecule combines the reactivity of the bromine atom at the 4-position with the functional handles of the carboxamide group at the 1-position. This bifunctionality makes it a valuable precursor for creating more elaborate molecules with potential applications in pharmaceutical development.

The primary focus of investigation into this compound includes:

Synthetic Utility : Exploring its use in substitution and elimination reactions to introduce new functional groups and create diverse molecular architectures. The bromine atom serves as a reactive site for these modifications.

Development of Novel Compounds : Using this compound as a starting material for the synthesis of new compounds with potential biological activity. The lipophilic nature conferred by the bromine atom can enhance binding to cellular targets.

Structural and Mechanistic Studies : Investigating how the interplay between the bromo and carboxamide substituents on the cyclohexane ring influences the compound's reactivity and conformational preferences.

A hypothetical synthesis pathway for this compound starts with cyclohexane-1,4-dicarboxylic acid. One of the carboxylic acid groups undergoes bromodecarboxylation to yield 4-bromocyclohexane-1-carboxylic acid, which is then converted to the final amide product.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C₇H₁₂BrNO sigmaaldrich.com
Molecular Weight 206.08 g/mol sigmaaldrich.com
InChI Key MFIFORCESONJLC-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIFORCESONJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301164
Record name Cyclohexanecarboxamide, 4-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360438-86-3
Record name Cyclohexanecarboxamide, 4-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360438-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxamide, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromocyclohexane 1 Carboxamide and Its Precursors

Preparation of Key Brominated Cyclohexane (B81311) Intermediates

The formation of brominated cyclohexane rings is a fundamental step in these synthetic sequences. The two principal strategies involve either adding a bromine atom to a cyclohexane ring that already contains a carboxyl group or, conversely, adding a carboxyl group to a brominated cyclohexane.

One of the most direct conceptual routes to 4-bromocyclohexane-1-carboxylic acid is the bromination of the readily available cyclohexane-1-carboxylic acid. This process can be achieved through different chemical mechanisms, primarily involving electrophilic or radical pathways.

While direct electrophilic substitution on a saturated alkane ring is challenging, the bromination of carboxylic acids at the alpha-position (the carbon adjacent to the carboxyl group) is a well-established transformation known as the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.org This reaction does not brominate the 4-position directly but is a key electrophilic substitution method for this class of compounds.

The process begins with the reaction of the carboxylic acid with a catalyst like phosphorus tribromide (PBr₃) to form an acyl bromide intermediate. This acyl bromide can then enolize, and the resulting enol form readily reacts with bromine (Br₂) in an α-substitution reaction. libretexts.org The final step involves the hydrolysis of the α-bromo acyl bromide by adding water, which yields the α-bromo carboxylic acid product. libretexts.org Although this method yields a 2-bromo derivative rather than the 4-bromo isomer, it represents a primary example of electrophilic substitution on this substrate class. For the specific synthesis of 4-bromocyclohexane-1-carboxylic acid, a radical-based approach is often more suitable.

The specific conditions and catalytic systems employed are critical for directing the bromination reaction and achieving desired yields. For the synthesis of 4-bromocyclohexane-1-carboxylic acid from cyclohexane-1-carboxylic acid, methods often involve the generation of bromine radicals or the use of catalysts to facilitate the substitution.

One common laboratory and industrial approach involves using elemental bromine (Br₂) in the presence of a catalyst such as iron (Fe) or phosphorus tribromide (PBr₃) to promote the substitution. Alternatively, radical bromination can be initiated. A hypothetical pathway suggests using a reagent like tribromoisocyanuric acid in the presence of a radical initiator such as UV light or azobisisobutyronitrile (AIBN). This method is effective for substitution on aliphatic systems.

Table 1: Catalytic Systems and Conditions for Bromination

Reagent/Catalyst SystemReaction TypeTypical ConditionsTarget ProductReference
Br₂ / PBr₃Electrophilic (via Acyl Bromide)Reaction with carboxylic acid, followed by hydrolysis2-Bromocyclohexane-1-carboxylic acid libretexts.org
Tribromoisocyanuric acid / UV light or AIBNRadical SubstitutionSolvent: CH₂Cl₂ or CH₃CN, 0–25°C4-Bromocyclohexane-1-carboxylic acid
Br₂ / FeLewis Acid CatalyzedDirect reaction with carboxylic acid4-Bromocyclohexane-1-carboxylic acid

Carboxylation Reactions for Cyclohexane-1-carboxylic Acid Derivatives

An alternative synthetic strategy involves introducing the carboxylic acid group onto a cyclohexane ring that is already functionalized. This is particularly useful when starting from bromocyclohexane (B57405).

The formation of carboxylic acids can be achieved through the carboxylation of enolates. In this approach, a cyclohexane derivative, such as cyclohexanone (B45756), is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a lithium enolate. This enolate is a potent nucleophile that can react with an electrophilic source of CO₂, such as carbon dioxide gas or diethyl carbonate, to install the carboxyl or ester functionality. Subsequent hydrolysis, if an ester is formed, yields the desired carboxylic acid. While this is a powerful method for forming C-C bonds, its application to directly produce 4-bromocyclohexane-1-carboxylic acid would require starting with 4-bromocyclohexanone (B110694) and careful control of reaction conditions to avoid elimination side reactions.

A highly effective and widely used method for preparing cyclohexanecarboxylic acid from bromocyclohexane involves the use of a Grignard reagent. youtube.com This process begins by reacting bromocyclohexane with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the organometallic compound cyclohexylmagnesium bromide. youtube.com

This Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. youtube.com The final step is an acidic workup (e.g., with HCl) to protonate the carboxylate, yielding the final product, cyclohexanecarboxylic acid. youtube.com This sequence provides a robust pathway from a halogenated cyclohexane to its corresponding carboxylic acid.

Nucleophilic Substitution Strategies for Bromocyclohexane Functionalization

The initial functionalization of a bromocyclohexane derivative to introduce a carboxyl or a precursor group can be achieved through nucleophilic substitution reactions. These methods leverage the electrophilic nature of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles.

Cyanide Introduction and Subsequent Hydrolysis to Carboxylic Acid

A common two-step approach to synthesize carboxylic acids from alkyl halides involves the introduction of a cyanide group, followed by its hydrolysis. quora.com This method begins with a nucleophilic substitution reaction where a cyanide anion (CN⁻) displaces the bromide ion from bromocyclohexane. vaia.com This Sₙ2 reaction results in the formation of cyclohexanecarbonitrile. vaia.com

The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be catalyzed by either acid or base. quora.com Under acidic conditions, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. Both pathways ultimately lead to the formation of 4-bromocyclohexane-1-carboxylic acid.

Grignard Reagent Formation and Carbonation to Cyclohexane Carboxylic Acid

An alternative and widely used method involves the formation of a Grignard reagent from bromocyclohexane. This is achieved by reacting bromocyclohexane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. oc-praktikum.deyoutube.com The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic organomagnesium compound, cyclohexylmagnesium bromide. youtube.com

This Grignard reagent is then reacted with carbon dioxide, typically in the form of dry ice. quora.comucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.ca Subsequent acidification with a strong aqueous acid protonates the carboxylate, yielding cyclohexane carboxylic acid. oc-praktikum.deucalgary.ca It is crucial to maintain anhydrous conditions during the Grignard reagent formation and carbonation steps to prevent the reagent from being quenched by water. oc-praktikum.de

Radical Bromodecarboxylation Approaches from Carboxylic Acids

Radical bromodecarboxylation reactions offer a different strategy, starting from a carboxylic acid and resulting in a bromoalkane. These methods involve the generation of a radical intermediate and subsequent reaction with a bromine source.

The Hunsdiecker reaction is a classic example of this transformation, although it typically involves the silver salt of a carboxylic acid. nih.gov A more direct approach, known as the Cristol-Firth modification, allows for the bromodecarboxylation of the free carboxylic acid. nih.gov This reaction is thought to proceed through the formation of an acyl hypobromite (B1234621) intermediate. nih.gov The reaction involves the generation of an alkyl radical through the loss of carbon dioxide, which then abstracts a bromine atom. acs.org This method is particularly useful for primary and secondary aliphatic acids. nih.gov

Modern variations of decarboxylative halogenation often employ photoredox catalysis or other radical initiation methods to achieve the transformation under milder conditions. princeton.eduscispace.com These approaches can offer broader substrate scope and improved functional group tolerance. princeton.edu

Conversion of 4-Bromocyclohexane-1-carboxylic Acid to 4-Bromocyclohexane-1-carboxamide

Once 4-bromocyclohexane-1-carboxylic acid has been synthesized, the next step is its conversion to the corresponding amide, this compound. This transformation, known as amidation, involves the formation of a new carbon-nitrogen bond.

Amidation Reactions and Mechanistic Considerations

Direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible under mild conditions due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comkhanacademy.org To overcome this, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. nih.govfishersci.co.uk

The general mechanism for amidation involves the nucleophilic attack of the amine on the activated carbonyl carbon. youtube.com This is followed by the elimination of a leaving group, regenerating the carbonyl and forming the amide bond. The specific nature of the activated intermediate and the leaving group depends on the reagent system used. nih.gov

Specific Reagent Systems for Amide Formation

A variety of reagents and methods have been developed to facilitate the amidation of carboxylic acids. These can be broadly categorized as follows:

Conversion to Acyl Chlorides: A traditional and effective method involves converting the carboxylic acid to a more reactive acyl chloride. fishersci.co.ukchemguide.co.uk Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. fishersci.co.uk The resulting acyl chloride is then reacted with ammonia (B1221849) or an amine to form the amide. chemguide.co.uk This reaction is often performed in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Coupling Reagents: A large number of coupling reagents have been developed to promote amide bond formation directly from carboxylic acids and amines under milder conditions. chemistrysteps.com These reagents activate the carboxylic acid in situ. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk This intermediate is then attacked by the amine to form the amide.

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also widely used. chemistrysteps.com

Boron-based Reagents: Boronic acids and their derivatives have been shown to catalyze direct amidation reactions. acs.org For instance, tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, is an effective reagent for this transformation. acs.org

Other Methods: Other reagents like titanium(IV) chloride (TiCl₄) can also mediate the direct amidation of carboxylic acids. nih.gov The reaction is proposed to proceed through a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon. nih.gov

The choice of reagent system for the amidation of 4-bromocyclohexane-1-carboxylic acid would depend on factors such as the desired reaction conditions, scale of the synthesis, and the need to avoid side reactions involving the bromo substituent.

Data Tables

Table 1: Reagents for Amidation of Carboxylic Acids

Reagent ClassSpecific Example(s)Mechanism of Action
Acylating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Converts carboxylic acid to a more reactive acyl chloride.
Carbodiimides Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)Activates the carboxylic acid for nucleophilic attack. chemistrysteps.com
Boron-based Reagents Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)Catalyzes direct amidation. acs.org
Lewis Acids Titanium(IV) chloride (TiCl₄)Forms a metal-carboxylate adduct to activate the carbonyl group. nih.gov

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of the bromine and carboxamide substituents on the cyclohexane ring gives rise to cis and trans diastereomers, each with the potential for enantiomeric forms. The selective synthesis of these isomers is crucial for their application in stereospecific contexts.

Control of Bromine and Carboxamide Stereochemistry

The relative stereochemistry of the bromine and carboxamide groups in this compound is typically established during the synthesis of its precursor, 4-bromocyclohexane-1-carboxylic acid. The final amidation step, the conversion of the carboxylic acid to the carboxamide, generally proceeds without altering the stereochemical configuration at the carbon centers.

The synthesis of cis- and trans-4-bromocyclohexane-1-carboxylic acid can be approached through several routes. One common method involves the bromination of a cyclohexane-1,4-dicarboxylic acid precursor. This process can proceed via radical bromodecarboxylation, where one of the carboxyl groups is replaced by a bromine atom. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the starting dicarboxylic acid isomer (cis or trans).

Another key strategy involves the stereoselective reduction of a 4-oxocyclohexane-1-carboxylic acid derivative, followed by conversion of the resulting hydroxyl group to a bromine atom. The stereochemistry of the hydroxyl group, and subsequently the bromine atom, can be controlled by the choice of reducing agent and reaction conditions. For instance, the use of bulky reducing agents may favor the formation of the equatorial alcohol, leading to the trans-isomer upon substitution with bromine. Conversely, other reagents might favor the axial alcohol, yielding the cis-isomer.

The interconversion between cis and trans isomers of 1,4-disubstituted cyclohexanes can also be a factor to consider, as the conformational flexibility of the cyclohexane ring allows for equilibration between chair conformations, which can influence the thermodynamic stability and reactivity of the isomers.

Diastereoselective and Enantioselective Approaches

Achieving high diastereoselectivity and enantioselectivity in the synthesis of this compound isomers presents a significant synthetic challenge. Modern organocatalysis and metal-catalyzed reactions offer powerful tools to address this.

Diastereoselective Synthesis: Diastereoselective approaches often rely on substrate control, where the existing stereochemistry of a starting material directs the stereochemical outcome of a subsequent reaction. For instance, starting with a resolved chiral cyclohexane derivative can lead to the formation of a specific diastereomer of the product.

Multi-component reactions have also emerged as a powerful strategy for the diastereoselective synthesis of highly substituted cyclohexanes. epo.org While not directly applied to this compound, these methods demonstrate the potential for constructing complex cyclohexane scaffolds with high diastereocontrol. For example, cascade reactions involving Michael additions can lead to the formation of multiple stereocenters in a single pot with high selectivity. researchgate.netscribd.com

Enantioselective Synthesis: The enantioselective synthesis of this compound can be approached through several strategies:

Chiral Resolution: A racemic mixture of cis- or trans-4-bromocyclohexane-1-carboxylic acid can be separated into its constituent enantiomers using classical resolution techniques. This involves forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid.

Asymmetric Catalysis: The use of chiral catalysts can enable the direct formation of enantiomerically enriched products. For example, the asymmetric hydrogenation or reduction of a prochiral cyclohexenone or cyclohexanone precursor could establish the stereocenters in a controlled manner. researchgate.net Organocatalytic methods, such as those employing chiral squaramide catalysts, have been shown to be highly effective in the enantioselective synthesis of functionalized cyclohexanes with multiple stereocenters. nih.govnih.gov These approaches could potentially be adapted to synthesize chiral precursors for this compound.

Large-Scale Synthetic Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, safety, cost-effectiveness, and sustainability. researchgate.net

Industrial Production Methods

For the industrial production of this compound, the choice of synthetic route is critical. A common industrial approach for the synthesis of amides is the reaction of a carboxylic acid with an amine. pcc.eu In the case of this compound, this would involve the large-scale production of 4-bromocyclohexane-1-carboxylic acid followed by amidation.

Key considerations for industrial production include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as cyclohexane-1,4-dicarboxylic acid or 4-oxocyclohexane-1-carboxylic acid, are major factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize reaction times. catsci.comlabmanager.com

Process Safety: The handling of hazardous reagents like bromine requires strict safety protocols and specialized equipment. catsci.com

Work-up and Purification: Efficient and scalable purification methods are necessary to obtain the final product with the required purity. Crystallization is often a preferred method for large-scale purification.

Waste Management: The development of environmentally benign processes with high atom economy and minimal waste generation is a key goal in modern process chemistry. york.ac.uk

A potential industrial route could involve the bromination of cyclohexanol (B46403) to produce bromocyclohexane, followed by further functionalization. rsc.org However, controlling the regioselectivity and stereoselectivity of such a process on a large scale can be challenging.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including amides. rsc.orgnih.gov The application of flow reactors to the synthesis of this compound offers several potential advantages over traditional batch processing.

Amidation in Continuous Flow: The amidation of carboxylic acids, a key step in the synthesis of this compound, can be effectively carried out in continuous flow reactors. rsc.orgresearchgate.net These systems allow for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. researchgate.net The use of immobilized reagents or catalysts in packed-bed reactors can simplify product purification and enable catalyst recycling. nih.gov

Bromination in Continuous Flow: The bromination step, which often involves hazardous reagents and exothermic reactions, can also benefit significantly from flow chemistry. The small reaction volumes and high surface-area-to-volume ratios of microreactors allow for excellent heat dissipation, minimizing the risk of thermal runaways. In-situ generation of bromine from safer precursors within the flow system can further enhance process safety.

Chemical Reactivity and Mechanistic Investigations of 4 Bromocyclohexane 1 Carboxamide

Reactions Involving the Bromine Moiety

The bromine atom, being a good leaving group, is the primary site of reactivity in 4-Bromocyclohexane-1-carboxamide, facilitating a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

In the presence of hydroxide (B78521) ions (OH-), this compound can undergo a nucleophilic substitution reaction to yield 4-Hydroxycyclohexane-1-carboxamide. The bromine atom is replaced by a hydroxyl group, a reaction that can be influenced by factors such as solvent and temperature. This transformation highlights the ability of the bromine atom to function as a leaving group.

A general representation of this substitution is as follows:

C₇H₁₂BrNO + OH⁻ → C₇H₁₃NO₂ + Br⁻

ReactantNucleophileProductLeaving Group
This compoundHydroxide Ion (OH⁻)4-Hydroxycyclohexane-1-carboxamideBromide Ion (Br⁻)

This table illustrates the nucleophilic substitution reaction of this compound with hydroxide ions.

Amine nucleophiles can also displace the bromine atom in this compound. This reaction is a valuable method for introducing nitrogen-containing functional groups into the cyclohexane (B81311) ring. The specific product formed depends on the nature of the amine used (primary, secondary, or tertiary).

For instance, reaction with ammonia (B1221849) would yield 4-aminocyclohexane-1-carboxamide.

ReactantNucleophileProduct
This compoundAmmonia (NH₃)4-Aminocyclohexane-1-carboxamide
This compoundPrimary Amine (RNH₂)N-Alkyl-4-aminocyclohexane-1-carboxamide
This compoundSecondary Amine (R₂NH)N,N-Dialkyl-4-aminocyclohexane-1-carboxamide

This table provides examples of products from the reaction of this compound with different amine nucleophiles.

Beyond hydroxide and amines, other nucleophiles can participate in substitution reactions with this compound. For example, cyanide ions (CN⁻) can be used to introduce a nitrile group, forming 4-cyanocyclohexane-1-carboxamide. These reactions further underscore the versatility of the bromine atom as a leaving group in synthetic organic chemistry.

Elimination Reactions Forming Cyclohexene (B86901) Derivatives

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of a carbon-carbon double bond within the cyclohexane ring and producing cyclohexene derivatives.

Under certain conditions, particularly with a weak base and a polar protic solvent, the elimination of HBr from this compound can proceed through a unimolecular (E1) mechanism. masterorganicchemistry.comsaskoer.ca This two-step process involves the initial departure of the bromide ion to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org Subsequently, a base removes a proton from an adjacent carbon, resulting in the formation of a double bond. masterorganicchemistry.comsaskoer.ca

The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. masterorganicchemistry.comsaskoer.cayoutube.com In the case of this compound, the removal of a proton from either the C3 or C5 position would lead to the formation of cyclohex-3-ene-1-carboxamide. Due to the symmetry of the potential products, Zaitsev's rule does not differentiate a major and minor product in this specific instance.

FeatureDescription
Mechanism E1 (Elimination, unimolecular)
Intermediate Carbocation
Rate-Determining Step Formation of the carbocation
Regioselectivity Follows Zaitsev's Rule, favoring the more substituted alkene

This table summarizes the key aspects of the E1 elimination reaction as it applies to this compound.

E2 Mechanism and Stereoselectivity

The bimolecular elimination (E2) reaction of this compound is governed by strict stereochemical requirements, primarily the anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. masterorganicchemistry.commasterorganicchemistry.com For the reaction to proceed efficiently, both the hydrogen atom and the bromine atom must occupy axial positions on the cyclohexane ring, placing them in a 180° dihedral angle. ucalgary.cachemistrysteps.com This conformational requirement is crucial for the concerted mechanism where the base removes the proton, and the C-H bond electrons shift to form a π-bond, simultaneously displacing the bromide ion. masterorganicchemistry.com

The stereoselectivity of the E2 reaction in substituted cyclohexanes is highly dependent on the available β-hydrogens that can achieve this anti-periplanar geometry. chemistrysteps.comchemistrysteps.com In the case of this compound, we must consider its cis and trans isomers.

trans-4-Bromocyclohexane-1-carboxamide: In its most stable chair conformation, the bulky carboxamide group occupies an equatorial position. This forces the bromine atom at C-4 into an equatorial position as well. An equatorial bromine is not anti-periplanar to any axial C-H bonds on the adjacent carbons (C-3 and C-5). ucalgary.ca For the E2 reaction to occur, the ring must flip to a higher energy conformation where both the carboxamide and bromine are axial. While this conformation is less stable, it places the axial bromine anti-periplanar to the axial hydrogens at C-3 and C-5, allowing elimination to proceed.

cis-4-Bromocyclohexane-1-carboxamide: In its more stable chair form, the carboxamide group is equatorial, which places the bromine atom in an axial position. ucalgary.ca This conformation is already primed for the E2 reaction, as the axial bromine is anti-periplanar to the axial hydrogens on both C-3 and C-5. khanacademy.org Consequently, the cis-isomer is expected to undergo E2 elimination much more rapidly than the trans-isomer. ucalgary.ca

If there is only one available β-hydrogen that can align anti-periplanar to the leaving group, the reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com If multiple β-hydrogens are available, the reaction is stereoselective, typically favoring the formation of the more thermodynamically stable (more substituted) alkene, in accordance with Zaitsev's rule. chemistrysteps.comchemistrysteps.com

Table 1: Conformational Requirements for E2 Elimination

Isomer Most Stable Conformation (Br position) E2 Reaction Requirement Relative Reaction Rate
cis-4-Bromocyclohexane-1-carboxamide Axial No ring flip needed Fast

Organometallic Reactions Involving Carbon-Bromine Bond Activation

The carbon-bromine bond in this compound can be activated by metals to form organometallic reagents, which are powerful intermediates in organic synthesis. vaia.com This reactivity transforms the electrophilic carbon attached to the bromine into a nucleophilic carbon.

Grignard Reagent Formation: Reaction of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) would be expected to form the corresponding Grignard reagent, (4-carboxamidocyclohexyl)magnesium bromide. However, the acidic proton on the amide nitrogen (-CONH₂) would be readily deprotonated by the highly basic Grignard reagent as it forms, consuming the reagent. Therefore, protection of the amide group (e.g., as an N,N-disubstituted amide) would likely be necessary before Grignard formation. The resulting Grignard reagent is a potent nucleophile and strong base, useful for forming new carbon-carbon bonds. For instance, it can react with carbon dioxide followed by an acidic workup to yield cyclohexane-1,4-dicarboxylic acid. vaia.com

Organocuprate (Gilman Reagent) Formation: The compound can also be used to prepare a Gilman reagent. vaia.com This typically involves first forming the organolithium reagent by reacting with lithium metal, followed by treatment with a copper(I) salt like copper(I) iodide (CuI). Again, the acidic amide proton poses a challenge. If successfully formed, the resulting lithium di(4-carboxamidocyclohexyl)cuprate is a softer nucleophile than a Grignard reagent and is particularly useful for 1,4-conjugate addition reactions and coupling with alkyl halides.

Reactions Involving the Carboxamide Functional Group

The carboxamide group offers a different set of reactive possibilities, distinct from the C-Br bond.

Hydrolysis of the Amide Linkage

The amide linkage in this compound is relatively stable but can be hydrolyzed to the corresponding carboxylic acid, 4-bromocyclohexane-1-carboxylic acid, under either acidic or basic conditions, typically requiring heat. nih.govsigmaaldrich.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl carbon. Subsequent proton transfers lead to the departure of ammonia (as an ammonium (B1175870) ion) and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., refluxing with aqueous NaOH), a hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The departure of the amide ion (NH₂⁻), a very strong base, is facilitated by protonation from the solvent (water), releasing ammonia and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Reduction of the Amide to Amines

The carboxamide group can be fully reduced to an amine, converting the carbonyl group into a methylene (B1212753) group (-CH₂-). This reaction transforms this compound into (4-bromocyclohexyl)methanamine.

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether. The mechanism involves the initial formation of a complex between the Lewis acidic aluminum and the carbonyl oxygen, followed by the delivery of hydride ions to the carbonyl carbon.

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (B-THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for reducing amides to amines. mdpi.com More recently, catalytic systems have been developed. For example, titanium tetrachloride (TiCl₄) can catalyze the reduction of carboxamides using borane-ammonia, offering a method that can be more selective than LiAlH₄ in complex molecules. mdpi.com

Table 3: Reagents for Amide Reduction

Reagent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, followed by aqueous workup (4-bromocyclohexyl)methanamine
Borane-Tetrahydrofuran (B-THF) Anhydrous THF, reflux (4-bromocyclohexyl)methanamine

N-Substitution Reactions on the Amide Nitrogen

The primary amide group (-CONH₂) has N-H bonds that can participate in substitution reactions, allowing for the attachment of alkyl or acyl groups to the nitrogen atom.

The amide proton is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic amidate anion. This anion can then react with an electrophile:

N-Alkylation: The amidate anion can undergo an SN2 reaction with a primary or methyl alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to form a secondary amide.

N-Acylation: The amidate can also react with an acyl chloride or anhydride (B1165640) to form an imide, a compound with two acyl groups attached to the same nitrogen.

These reactions provide a pathway to synthesize N-substituted derivatives of this compound, further expanding its synthetic utility.

Intermolecular Interactions and Self-Assembly in Solid State

The solid-state architecture of molecular crystals is dictated by the nature and directionality of intermolecular interactions. In the case of this compound, the interplay between strong and weak non-covalent forces, primarily driven by the carboxamide and bromine functional groups, governs the molecular self-assembly and resulting crystal packing. Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, provides the framework for understanding these complex arrangements. nih.gov The formation of specific, recurring patterns of intermolecular interactions, known as synthons, is key to predicting and engineering crystal structures. nih.gov

Hydrogen bonds are highly directional, electrostatic interactions that play a pivotal role in determining the structure of molecular solids. nih.gov They occur when a hydrogen atom covalently bonded to an electronegative atom (the donor) interacts with another electronegative atom (the acceptor). nih.gov In derivatives like this compound, the carboxamide group (-CONH₂) is the principal driver of hydrogen bonding.

The amide functional group contains a strong hydrogen bond donor (the N-H proton) and a strong acceptor (the carbonyl oxygen), making it ideal for forming robust and predictable hydrogen-bonded networks. nih.gov The most common and stable motif formed by primary amides is the R²₂(8) graph set dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds. This creates a highly stable eight-membered ring structure. Classic examples of such "homosynthons" include dimers composed of carboxylic acids or amides. nih.gov

Interaction Type Donor Acceptor Typical Synthon/Motif Relative Strength
Amide-AmideN-HC=OR²₂(8) DimerStrong
Carbonyl-MediatedC-HC=OChain or Sheet FormationWeak to Moderate
Halogen-MediatedC-HBrInter-chain/layer linkingWeak

This table illustrates the potential hydrogen bonding interactions that govern the crystal structure of bromocyclohexane (B57405) carboxamide derivatives, based on established chemical principles.

The hydrogen-bonded synthons described above serve as the building blocks for the extended three-dimensional structure of the crystal. The self-assembly of this compound molecules, guided by these interactions, leads to the formation of a highly ordered supramolecular architecture.

The robust amide-amide dimers can link together to form one-dimensional chains or tapes. These chains can then interact with adjacent chains through the weaker C-H···O or C-H···Br hydrogen bonds, assembling into two-dimensional sheets or more complex three-dimensional networks. The specific arrangement, whether it be layered, herringbone, or another motif, is a delicate balance between the strong, directional hydrogen bonds and the need for efficient space-filling (close packing) in the crystal. The process of molecular self-organization is governed by these non-covalent interactions, which can differ widely in magnitude but collectively provide significant stabilization. mdpi.com The resulting crystal packing is a testament to the intricate recognition between molecules, leading to a well-defined, periodic arrangement in the solid state.

The precise nature of the supramolecular architecture is highly sensitive to the influence of substituents on the cyclohexane ring. The size, shape, and electronic properties of each substituent play a critical role in dictating which packing motifs are favored.

The Carboxamide Group: As the primary site for strong hydrogen bonding, the carboxamide group is the most influential director of the crystal packing. Its ability to form reliable N-H···O synthons is the foundational element of the supramolecular assembly.

The Bromine Atom: The bromine substituent has a multifaceted influence.

Comparison to Other Halogens: The influence of a halogen substituent varies down the group. A fluorine atom is much smaller and less polarizable than bromine, while iodine is larger and more polarizable. These differences would lead to distinct changes in crystal packing due to altered steric profiles and hydrogen bonding capabilities. For instance, stronger hydrogen bonds involving fluorine (F···H) have been observed to dominate the crystal packing in some fluorinated compounds. mdpi.com

The final crystal structure is therefore a result of a competition and synergy between the strong, structure-directing amide group and the subtler, but significant, influence of the bromine substituent.

Stereochemical and Conformational Analysis of 4 Bromocyclohexane 1 Carboxamide

Cyclohexane (B81311) Ring Conformations (Chair Conformation)

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To avoid angle and torsional strain, the ring adopts a puckered three-dimensional structure. wikipedia.orgmasterorganicchemistry.com The most stable and predominant conformation is the "chair" conformation. masterorganicchemistry.comucalgary.cafiveable.mebyjus.com At any given moment, particularly at room temperature (25°C), over 99.99% of cyclohexane molecules exist in this chair form. wikipedia.orgbyjus.com This stability arises because all carbon-carbon bonds in the chair conformation are staggered, minimizing torsional strain, and the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°, which minimizes angle strain. ucalgary.cafiveable.me

Other, less stable conformations of cyclohexane include the "boat," "twist-boat" (or "skew-boat"), and "half-chair" conformations. ucalgary.cafiveable.me The boat conformation experiences significant steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. ucalgary.cabyjus.com The twist-boat conformation is more stable than the boat as it alleviates some of this strain. ucalgary.cabyjus.com The half-chair is a high-energy intermediate in the process of ring flipping from one chair conformation to another. wikipedia.orgmasterorganicchemistry.com

Axial and Equatorial Preferences of Substituents

In the chair conformation of cyclohexane, the twelve hydrogen atoms are not equivalent and occupy two distinct types of positions: axial and equatorial. almerja.netlumenlearning.com Axial bonds are perpendicular to the general plane of the ring, alternating up and down, while equatorial bonds are located around the perimeter of the ring, roughly in the plane of the ring. fiveable.mealmerja.netlumenlearning.com

When a substituent, such as a bromine atom or a carboxamide group, replaces a hydrogen atom on the cyclohexane ring, it can occupy either an axial or an equatorial position. libretexts.org Generally, substituents prefer the equatorial position to minimize steric hindrance. wikipedia.orglumenlearning.com An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). These are known as 1,3-diaxial interactions. lumenlearning.comutdallas.edu

The larger the substituent, the greater the steric strain associated with the axial position, and thus the stronger the preference for the equatorial position. libretexts.orgutdallas.edu For example, the energy difference between the equatorial and axial conformers of methylcyclohexane (B89554) is about 1.74 kcal/mol, leading to a 95:5 ratio of equatorial to axial conformers at room temperature. masterorganicchemistry.com For the much bulkier t-butyl group, the preference for the equatorial position is so strong that the conformation with an axial t-butyl group is almost non-existent. libretexts.org

In 4-bromocyclohexane-1-carboxamide, both the bromine atom and the carboxamide group will have a preference for the equatorial position to minimize these steric interactions.

Diastereoisomerism and Enantiomerism in Bromocyclohexane (B57405) Derivatives

The presence of two substituents on the cyclohexane ring in this compound introduces the possibility of stereoisomerism. Specifically, cis-trans isomerism (a form of diastereomerism) is possible.

Cis-isomer: Both the bromo group and the carboxamide group are on the same side of the ring (both pointing up or both pointing down).

Trans-isomer: The bromo group and the carboxamide group are on opposite sides of the ring (one pointing up and one pointing down).

In the case of 1,4-disubstituted cyclohexanes, the cis isomer will have one substituent in an axial position and the other in an equatorial position (axial-equatorial). libretexts.org The trans isomer will have both substituents in either equatorial positions (diequatorial) or both in axial positions (diaxial). libretexts.org Given the preference for substituents to be in the equatorial position, the trans-diequatorial conformer is generally more stable than the cis-axial-equatorial conformer. libretexts.orgfiveable.me

Furthermore, depending on the specific stereochemistry, some bromocyclohexane derivatives can be chiral and exist as enantiomers, which are non-superimposable mirror images. pdx.edu For a molecule to be chiral, it must not have a plane of symmetry. For instance, trans-1,2-dibromocyclohexane (B146542) is chiral and exists as a pair of enantiomers, while cis-1,2-dibromocyclohexane is achiral (meso) because it has a plane of symmetry. pdx.edu In the case of this compound, both the cis and trans isomers are achiral as they each possess a plane of symmetry.

Conformational Dynamics and Ring Inversion Barriers

Cyclohexane rings are conformationally mobile at room temperature. openstax.org A key process is the "ring flip" or "chair-chair interconversion," where one chair conformation converts into another. fiveable.mebyjus.comlscollege.ac.in During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgmasterorganicchemistry.com

This process is not a simple, one-step motion but proceeds through higher-energy intermediates and transition states, including the half-chair and twist-boat conformations. lscollege.ac.inmasterorganicchemistry.com The energy barrier for the ring flip of unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). almerja.netopenstax.orglscollege.ac.in This relatively low barrier allows for rapid interconversion at room temperature, which is why, for example, the proton NMR spectrum of cyclohexane shows a single peak rather than separate signals for the distinct axial and equatorial protons. wikipedia.orgwikipedia.org

For substituted cyclohexanes like this compound, the two chair conformers resulting from a ring flip are not energetically equivalent. libretexts.org The conformer with the substituents in the more stable equatorial positions will be the major component at equilibrium. The energy difference between the conformers will determine the position of this equilibrium.

The following table outlines the energy barriers for the chair-to-chair interconversion of cyclohexane:

ConformationRelative Energy (kcal/mol)
Chair0
Half-Chair10.8
Twist-Boat5.5
Boat6.9

Data sourced from multiple chemical literature sources.

Stereochemical Resolution Techniques for Enantiopure this compound

While this compound itself is achiral, if we consider a chiral derivative, obtaining enantiomerically pure forms is crucial in many applications, particularly in medicinal chemistry. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org

Several techniques can be employed for this purpose:

Diastereomeric Salt Formation: This is a classic method for resolving racemic carboxylic acids or amines. wikipedia.orggoogle.com The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (a chiral amine for a racemic acid, or a chiral acid for a racemic amine) to form a pair of diastereomeric salts. pressbooks.pub Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.orgpressbooks.pub Once separated, the original enantiomers can be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. nih.govregistech.com It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. nih.govsigmaaldrich.com The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives) or cyclodextrins. nih.govsigmaaldrich.comnih.gov

The following table summarizes common chiral resolution techniques:

TechniquePrincipleCommon Application
Diastereomeric Salt FormationFormation of diastereomers with different physical properties.Resolution of chiral acids and amines.
Chiral Chromatography (HPLC, GC)Differential interaction of enantiomers with a chiral stationary phase.Analytical and preparative separation of a wide range of chiral compounds.
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst or reagent.Enantioselective synthesis and separation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of 4-Bromocyclohexane-1-carboxamide, offering detailed insights into its molecular framework.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the regiochemistry of the molecule, ensuring the bromine atom and carboxamide group are at the 1 and 4 positions of the cyclohexane (B81311) ring.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The proton attached to the carbon bearing the bromine atom (H-4) is expected to be significantly deshielded (shifted downfield) due to the electronegativity of bromine. Similarly, the proton on the carbon bearing the carboxamide group (H-1) will also experience a downfield shift. The remaining methylene (B1212753) protons on the cyclohexane ring will appear as a complex series of multiplets in the more shielded (upfield) region of the spectrum. youtube.com

In ¹³C NMR, the carbon atom bonded to the bromine (C-4) will exhibit a characteristic chemical shift, typically in the range of 50-60 ppm. The carbon of the carboxamide group (C-1) and the carbonyl carbon will also have distinct and predictable chemical shifts, confirming the connectivity. chemicalbook.com The symmetry of the molecule influences the number of unique signals observed.

Table 1: Illustrative NMR Chemical Shift Data

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H H-C-Br Downfield region
¹H H-C-CONH₂ Downfield region
¹H Ring CH₂ Upfield multiplets
¹³C C-Br ~50-60
¹³C C-CONH₂ ~40-50
¹³C C=O ~170-180

Note: Exact chemical shifts are dependent on the solvent and stereoisomer (cis/trans).

The splitting of proton signals, known as spin-spin coupling, provides crucial information for determining the stereochemistry (cis or trans) of the substituents. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the dihedral angle between adjacent protons. ipb.pt

For cyclohexane derivatives, the coupling between two adjacent axial protons (³J_ax,ax) is typically large (10–13 Hz), whereas coupling between an axial and an equatorial proton (³J_ax,eq) or two equatorial protons (³J_eq,eq) is much smaller (2–5 Hz). By analyzing the splitting patterns and measuring the J-values for the H-1 and H-4 protons, the relative cis or trans orientation of the bromine and carboxamide groups can be definitively assigned. For example, a large coupling constant for the H-4 signal would indicate that this proton is axial, and therefore the bromine substituent is in the equatorial position.

The cyclohexane ring exists predominantly in a chair conformation. A substituent can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). These two conformations are in rapid equilibrium at room temperature, but the presence of a bulky substituent like bromine influences this equilibrium. youtube.com

The position of the bromine atom (axial vs. equatorial) has a significant effect on the NMR spectrum.

Chemical Shifts : Axial protons are generally more shielded (lower ppm value) compared to their equatorial counterparts due to anisotropic effects. nih.gov Therefore, the chemical shift of H-4 can indicate the preferred conformation of the ring.

Coupling Constants : As discussed previously, the J-values are highly dependent on the axial or equatorial orientation of the coupled protons. A detailed analysis of these coupling constants for all ring protons allows for a complete conformational assignment. At low temperatures, the ring-flipping process can be slowed sufficiently to observe distinct signals for both the axial and equatorial conformers. youtube.com

While 1D NMR provides essential data, advanced techniques offer deeper structural insights. numberanalytics.com

2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, mapping out the H-C-C-H connectivity throughout the cyclohexane ring. numberanalytics.com

2D HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals in the ring. numberanalytics.com

2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, which is critical for confirming stereochemical assignments and understanding the three-dimensional structure. numberanalytics.com

Solid-State NMR (ssNMR) provides valuable information for characterizing this compound in its crystalline or solid form. numberanalytics.com In the solid state, molecular tumbling is restricted, leading to broad signals in conventional NMR. However, ssNMR techniques can overcome this, providing information on:

The precise molecular conformation without the influence of solvent or dynamic averaging. royalsocietypublishing.org

Polymorphism, which is the existence of different crystal forms of the same compound.

Intermolecular interactions within the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements (typically to within 5 ppm). nih.govpnnl.gov This high precision allows for the unambiguous determination of the molecular formula of this compound (C₇H₁₂BrNO) from the measured mass of its molecular ion. amazonaws.com

A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the appearance of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are separated by two mass units and have a relative intensity ratio of roughly 1:1. The observation of this characteristic doublet is definitive evidence for the presence of a single bromine atom in the molecule.

Isotope Pattern Analysis for Bromine Detection

Mass spectrometry plays a pivotal role in the identification of halogenated compounds through the analysis of their isotopic patterns. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance ratio. docbrown.infoyoutube.com This characteristic isotopic distribution results in a distinctive pattern in the mass spectrum of a bromine-containing molecule.

For this compound, the molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). docbrown.infoyoutube.com The peak at the lower m/z value corresponds to the molecule containing the ⁷⁹Br isotope, while the higher m/z peak (the M+2 peak) represents the molecule with the ⁸¹Br isotope. youtube.com This classic 1:1 doublet is a hallmark signature for the presence of a single bromine atom within a molecule and is a fundamental tool for its initial identification. youtube.com Advanced techniques like gas chromatography/quadrupole mass spectrometry (GC/qMS) and continuous-flow isotope ratio mass spectrometry (CF-IRMS) can provide high-precision analysis of these bromine isotope ratios. nih.govnih.gov

Fragmentation Pathway Analysis

Electron impact mass spectrometry (EI-MS) not only reveals the molecular weight but also provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to follow established pathways for cyclic amides and halogenated alkanes.

Upon ionization, the molecular ion can undergo various fragmentation processes. One common pathway is alpha-cleavage, where the bond adjacent to the functional group breaks. youtube.comnih.gov For this compound, this could involve cleavage of the C1-C2 bond of the cyclohexanone (B45756) moiety. nih.gov Another significant fragmentation pathway is the loss of the bromine atom as a radical, leading to the formation of a prominent fragment ion. youtube.com The fragmentation can also be initiated at the charge site, known as inductive cleavage. youtube.com The study of these characteristic fragmentation patterns, including the loss of small neutral molecules like CO and various hydrocarbon radicals, is crucial for confirming the compound's structure. nih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. rigaku.comnih.gov Powder X-ray diffraction (PXRD) is a fundamental technique for identifying and distinguishing between different polymorphic forms of a substance. rigaku.comresearchgate.net Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure. researchgate.net By comparing the PXRD pattern of a sample to standard patterns obtained from known polymorphs, one can identify the crystalline form present. rigaku.com This is crucial for quality control and for understanding the physical properties of the compound, as different polymorphs can exhibit different solubilities and stabilities. rigaku.com Synchrotron XRPD can be employed for the detection of low-concentration polymorphic forms. nih.gov

Electron Density Analysis from X-ray Data

High-resolution X-ray diffraction data allows for the detailed analysis of the electron density distribution within the crystal. researchgate.net This provides insights into the nature of chemical bonding and intermolecular interactions. researchgate.net By creating electron density difference maps, it is possible to visualize the accumulation of electron density in bonding regions and around atoms with lone pairs. researchgate.netresearchgate.net This analysis can reveal subtle electronic effects and the nature of hydrogen bonding within the crystal lattice of this compound. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sayoutube.com These techniques are complementary and provide a wealth of information about molecular structure and functional groups. spectroscopyonline.com

In the infrared spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching and bending vibrations of the amide group, the C=O stretching of the carbonyl group, and the C-Br stretching vibration. elixirpublishers.com The positions of these bands can be influenced by hydrogen bonding. spectroscopyonline.com

Characteristic Vibrational Modes of Carboxamide and C-Br Bonds

The IR spectrum of this compound is distinguished by absorption bands corresponding to its primary functional groups: the carboxamide and the carbon-bromine bond.

The carboxamide group gives rise to several characteristic absorption bands. The C=O stretching vibration, known as the Amide I band, is typically strong and appears in the range of 1690-1630 cm⁻¹. ucla.edu The N-H bending vibration, or Amide II band, is usually found between 1650 and 1620 cm⁻¹. For primary amides, which possess an -NH2 group, two N-H stretching bands are observed in the region of 3500-3300 cm⁻¹. ucla.edu

The carbon-bromine (C-Br) bond stretch is found at lower frequencies, typically in the range of 690-515 cm⁻¹. orgchemboulder.comquora.com This absorption falls within the fingerprint region of the IR spectrum, which often contains a complex pattern of bands. orgchemboulder.comblogspot.com While the C-Br stretch can sometimes be difficult to definitively assign due to other absorptions in this region, its presence is a key indicator for this compound. blogspot.comlibretexts.org Additionally, a C-H wagging vibration of the -CH2X group (where X is a halogen) can be observed between 1300-1150 cm⁻¹. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
CarboxamideN-H Stretch (primary amide)3500 - 3300 (two bands)
CarboxamideC=O Stretch (Amide I)1690 - 1630
CarboxamideN-H Bend (Amide II)1650 - 1620
Alkyl HalideC-Br Stretch690 - 515
Alkyl Halide-CH₂-Br Wag1300 - 1150

Hydrogen Bonding Manifestations in IR Spectra

Hydrogen bonding significantly influences the position and shape of the N-H and C=O stretching vibrations in the IR spectrum of this compound. In the solid state or in concentrated solutions, intermolecular hydrogen bonds form between the hydrogen atoms of the N-H group of one molecule and the oxygen atom of the C=O group of another.

This interaction causes the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers) compared to the sharp, higher-frequency bands observed in dilute, non-polar solutions where hydrogen bonding is minimized. Similarly, the C=O stretching frequency is also lowered due to hydrogen bonding. The extent of this shift can provide information about the strength of the hydrogen bonding interactions. In some cases, hydrogen bonding can occur between the carboxylic acid group and the bromide anion. nsf.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is an essential analytical method for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV detector set at a wavelength where the compound absorbs, monitors the eluent. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Separation

This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. Chiral chromatography is the most common method for achieving this separation. chiralpedia.com

This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that contains a single enantiomer of a chiral selector. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used for the separation of a wide range of chiral compounds. nih.gov

When a mixture of the enantiomers of this compound is passed through the chiral column, they form transient diastereomeric complexes with the chiral selector. These complexes have different stabilities, leading to different retention times for each enantiomer and allowing for their separation. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal enantiomeric resolution. rsc.org

Computational and Theoretical Studies of 4 Bromocyclohexane 1 Carboxamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. These first-principles approaches solve the electronic structure of the molecule to predict its geometry, energy, and various other characteristics.

The electronic structure dictates the chemical nature of 4-Bromocyclohexane-1-carboxamide. DFT calculations are frequently employed to analyze the distribution of electron density, molecular orbitals, and bonding characteristics.

The amide functional group significantly influences the electronic properties due to resonance. The lone pair on the nitrogen atom can delocalize into the carbonyl group, giving the C-N bond partial double-bond character. chemistrytalk.orgyoutube.com This resonance affects the bond length, making the amide C-N bond shorter than a typical amine C-N single bond. chemistrytalk.org Quantum chemical studies on similar amide-containing molecules have used methods like Time-Dependent DFT (TDDFT) to analyze absorption and emission states, revealing how functional groups contribute to the molecule's electronic behavior. rsc.org

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For a molecule like this compound, the HOMO is typically associated with the electron-rich regions, such as the lone pairs on the oxygen, nitrogen, and bromine atoms. The LUMO is generally located around the antibonding orbitals, often the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. Computational studies on related systems analyze how substituents and solvents influence these orbital energies. mdpi.comsciforum.net

Quantum chemical calculations provide highly valuable predictions of spectroscopic data, which are essential for structure elucidation.

NMR Chemical Shifts: Density functional theory, using the gauge-including atomic orbital (GIAO) method, is a standard framework for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For substituted cyclohexanes, DFT has been shown to be effective in discriminating between diastereomers by accurately predicting their distinct chemical shifts. idc-online.com The accuracy of these predictions can be state-of-the-art, often enhanced by combining DFT-calculated shielding tensors with machine learning models. nih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the cyclohexane (B81311) ring and the amide group, accounting for the stereochemical relationship (cis/trans) of the substituents.

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational principles and data from analogous structures. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H on C-Br (CH-Br) 3.5 - 4.5 50 - 60 The electronegative bromine atom causes a significant downfield shift.
H on C-CONH₂ 2.0 - 2.5 40 - 50 The carboxamide group also deshields the attached proton and carbon.
Cyclohexane Ring (CH₂) 1.2 - 2.2 25 - 35 Protons and carbons in axial vs. equatorial positions will have distinct shifts.
Amide (NH₂) 5.5 - 8.5 - The chemical shift of amide protons is highly variable and depends on solvent and concentration. chemistrytalk.org
Carbonyl (C=O) - 170 - 180 The carbonyl carbon exhibits a characteristic large downfield shift.

IR Frequencies: DFT calculations are also used to predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. researchgate.net For amides, characteristic bands are well-understood. The Amide I band (1600–1800 cm⁻¹), primarily due to the C=O stretching vibration, is a strong indicator. researchgate.netnih.gov The Amide II band (1470–1570 cm⁻¹) arises from a mix of N-H bending and C-N stretching. nih.gov The C-Br stretching frequency typically appears in the lower wavenumber region (500-600 cm⁻¹). Computational studies on molecules like N-methylacetamide have shown that DFT can accurately calculate the contributions of different vibrational modes to these characteristic bands. researchgate.netnih.gov Ab initio molecular dynamics can further refine these predictions by accounting for solvent effects and anharmonicity. acs.orgosti.gov

Table 2: Predicted Characteristic IR Frequencies for this compound Source: Based on computational studies of amide and haloalkane functionalities. chemistrytalk.orgresearchgate.netnih.gov

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amide A) 3300 - 3500 Medium-Strong
C=O Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1500 - 1570 Medium-Strong
C-N Stretch (Amide III) 1250 - 1350 Medium
C-Br Stretch 500 - 600 Medium-Strong

The cyclohexane ring is not static; it exists in various conformations, with the chair form being the most stable. algoreducation.comutexas.edu For a 1,4-disubstituted cyclohexane like the target molecule, the two substituents can be arranged in either a cis or trans configuration, each having two possible chair conformations that interconvert via a ring-flip. youtube.comopenstax.org

Computational methods, from force fields to high-level DFT and ab initio calculations, are used to determine the relative energies of these conformers. researchgate.netrsc.org The stability is governed by a delicate balance of factors, primarily steric hindrance (1,3-diaxial interactions) and electronic effects. rsc.orglibretexts.org For monosubstituted cyclohexanes, the energy difference between the more stable equatorial conformer and the less stable axial conformer is known as the A-value. libretexts.org In this compound, the trans isomer is expected to be more stable than the cis isomer because it can adopt a diequatorial conformation, which minimizes sterically unfavorable 1,3-diaxial interactions. utexas.eduopenstax.org The cis isomer must have one axial and one equatorial substituent. utexas.edu

DFT calculations can map the entire potential energy surface for the chair-to-chair interconversion, identifying the high-energy twist-boat and boat transition states and intermediates that lie on the pathway. researchgate.netnih.gov

Molecular Modeling and Simulation

While quantum calculations focus on static properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling nucleophilic substitution (Sₙ2) at the carbon bearing the bromine atom or reactions involving the amide group. mdpi.compearson.com

DFT calculations are used to map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, crucially, the transition state (TS). sciforum.netresearchgate.net The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate. For an Sₙ2 reaction on the bromocyclohexane (B57405) moiety, computational analysis would reveal the geometry of the trigonal bipyramidal transition state and how its structure and energy are influenced by the solvent and the nature of the nucleophile. mdpi.comsciforum.net Studies on similar systems, such as nucleophilic substitution on benzyl (B1604629) bromides, have shown that DFT can accurately compute activation parameters and that transition state structures can vary from "loose" to "tight" depending on electronic factors. researchgate.net

Molecular dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. youtube.comfrontiersin.org MD is particularly well-suited for studying the conformational flexibility of molecules like this compound. nih.govnih.gov

MD simulations performed at various temperatures can explicitly show the dynamic interconversion between chair, twist-boat, and boat conformations, allowing for the calculation of ring inversion barriers. nih.govyoutube.com Studies on substituted cyclohexanes have demonstrated that MD can quantitatively correlate the number of observed chair-chair interconversions with experimentally determined energy barriers. nih.gov Furthermore, these simulations can reveal how bulky substituents or specific geometric arrangements (cis vs. trans) affect the ring's dynamic behavior, sometimes lowering the energy barrier to ring inversion and making the ring more flexible. nih.gov MD simulations are also used to calculate solvation free energies, which are critical for predicting properties like water-cyclohexane distribution coefficients. nih.gov

Intermolecular Interaction Analysis (Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, primarily classical hydrogen bonds and, to a lesser extent, halogen bonds. The carboxamide functional group is a potent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), while the bromine atom can act as a halogen bond donor.

Hydrogen Bonding:

The primary and most influential intermolecular interaction governing the crystal packing of this compound is the hydrogen bonding between the carboxamide groups. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This typically leads to the formation of well-defined supramolecular synthons. In many primary carboxamides, a common motif is the R22(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.

The potential hydrogen bonding parameters for this compound, based on typical values for similar structures, are outlined in the table below.

DonorAcceptorDistance (D···A) (Å)Angle (D-H···A) (°)Interaction Energy (kcal/mol)
N-HO=C2.8 - 3.1160 - 180-4 to -8
C-HO=C3.2 - 3.6120 - 160-0.5 to -2

Halogen Bonding:

The bromine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). bohrium.com This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the C-Br covalent bond. nih.gov

In the crystal structure of this compound, the bromine atom can form halogen bonds with suitable acceptors, such as the carbonyl oxygen of a neighboring molecule (Br···O). The strength of these interactions is generally weaker than classical hydrogen bonds but can be a significant factor in directing the crystal packing. nih.gov The interplay and competition between hydrogen and halogen bonding are crucial in determining the final solid-state arrangement. mdpi.com Studies on other halogenated compounds have shown that C-X···O (where X is a halogen) interactions are common and contribute to the stability of the crystal lattice. mdpi.com

Solid-State Computational Studies

Computational methods are invaluable for predicting and understanding the solid-state properties of molecular crystals like this compound. These studies can provide insights into the likely crystal structures, their relative stabilities, and the energetic contributions of various intermolecular forces.

Crystal Structure Prediction

Crystal Structure Prediction (CSP) aims to identify the most stable, low-energy crystal packing arrangements of a molecule from its chemical diagram alone. wikipedia.orgrsc.org For a flexible molecule like this compound, which has multiple conformers (e.g., chair conformations with axial or equatorial substituents), the process is particularly complex.

The general methodology for CSP involves two main stages:

Search for possible crystal structures: A wide range of potential crystal packing arrangements is generated, considering different space groups, molecular conformations, and orientations. This is often achieved using algorithms like simulated annealing, evolutionary algorithms, or random sampling. wikipedia.org

Ranking of structures by lattice energy: The generated structures are then ranked based on their calculated lattice energies. This is typically done using a multi-level approach, starting with computationally less expensive methods like molecular mechanics with tailored force fields, followed by more accurate, but computationally intensive, quantum mechanical methods (e.g., Density Functional Theory with dispersion corrections, DFT-D) for the most promising low-energy structures. wikipedia.orgnih.gov

For this compound, a CSP study would be expected to generate a crystal energy landscape showing a number of hypothetical structures within a few kJ/mol of the global minimum. The experimentally observed form is expected to be among these low-energy predictions.

A hypothetical table of results from a CSP study is presented below, illustrating the typical data generated.

Predicted PolymorphSpace GroupZ'Lattice Energy (kJ/mol) (DFT-D)Relative Energy (kJ/mol)Density (g/cm³)
Form IP2₁/c1-120.50.01.55
Form IIP-12-118.22.31.52
Form IIIC2/c1-117.82.71.51
Form IVP2₁2₁2₁1-115.94.61.50

Lattice Energy Calculations and Polymorphism

Lattice energy is a key thermodynamic quantity that represents the energy released when gaseous ions or molecules come together to form a crystal lattice. acs.orgyoutube.com Accurate lattice energy calculations are essential for ranking the stability of predicted crystal structures and understanding polymorphism—the ability of a compound to exist in more than one crystal form. rsc.orgucr.edu

The lattice energy for each potential polymorph of this compound would be calculated using high-level computational methods. The Born-Haber cycle provides a theoretical framework for understanding the components of lattice energy, though for molecular crystals, direct calculation methods are employed. acs.orgyoutube.com The differences in lattice energies between polymorphs are often small, typically less than 10 kJ/mol, making their accurate calculation challenging. wikipedia.org

The existence of multiple low-energy structures in the CSP results for this compound would suggest a high likelihood of polymorphism. Different polymorphs can arise from variations in the hydrogen-bonding networks, the role of halogen bonds, and the packing of the cyclohexyl rings. For instance, one polymorph might be dominated by the classic N-H···O dimeric synthon, while another might feature a catemeric (chain-like) arrangement. The presence of both hydrogen and halogen bond donors allows for a variety of competing supramolecular synthons, which can lead to the formation of different crystalline forms under varying crystallization conditions. mdpi.comrsc.org

Co-operative Effects of Weak Bonds in Crystal Packing

In the context of this compound, the primary co-operative interplay would be between the strong N-H···O hydrogen bonds and the weaker C-H···O and C-Br···O interactions. The formation of a strong N-H···O hydrogen bond can polarize the molecule, enhancing the acidity of nearby C-H protons and the electrophilicity of the bromine's σ-hole. This, in turn, can strengthen the adjacent C-H···O and C-Br···O interactions.

Computational studies on similar systems have demonstrated such co-operative effects. researchgate.netnih.gov For example, the analysis of molecular clusters can be used to quantify the energy of these interactions. The strength of a particular bond can be calculated in a simple dimer and then recalculated in a larger cluster (trimer, tetramer, etc.) where it is part of a more extensive network. An increase in the interaction energy in the larger cluster is indicative of positive co-operativity.

The table below illustrates a hypothetical analysis of the co-operative effects in a trimeric cluster of this compound.

InteractionEnergy in Dimer (kcal/mol)Energy in Trimer (kcal/mol)Co-operativity Effect
N-H···O-6.5-7.2Positive
C-H···O-1.2-1.5Positive
C-Br···O-0.8-1.0Positive

This co-operativity among strong and weak interactions is fundamental to the formation of a stable and densely packed crystal structure. The directional nature of both hydrogen and halogen bonds, amplified by these co-operative effects, ultimately dictates the three-dimensional architecture of solid this compound. mdpi.comnih.gov

Advanced Research Applications of 4 Bromocyclohexane 1 Carboxamide in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

4-Bromocyclohexane-1-carboxamide serves as a pivotal intermediate in organic synthesis. The cyclohexane (B81311) scaffold provides a three-dimensional framework, while its two distinct functional groups offer orthogonal reactivity. The bromine atom is a good leaving group, making it susceptible to various nucleophilic substitution reactions, which allows for the introduction of diverse chemical moieties. Concurrently, the carboxamide group is relatively stable and enhances hydrogen-bonding capacity, influencing the molecule's solubility and intermolecular interactions.

Synthesis of Advanced Pharmaceutical Intermediates

The cyclohexane carboxamide structure is a recognized scaffold in medicinal chemistry, with derivatives showing potential as bioactive molecules that can interact with biological targets like enzymes and receptors. this compound is utilized as a versatile starting material for more complex active pharmaceutical ingredients (APIs). The synthetic strategy often involves the substitution of the bromine atom to build out the molecular complexity necessary for biological activity. The stability of the carboxamide group under many reaction conditions ensures it remains intact during these transformations. The analogous compound, 4-bromocyclohexane-1-carboxylic acid, is also a well-established building block for drug development, underscoring the utility of this particular chemical framework.

Preparation of Agrochemical Precursors

In a manner similar to its use in pharmaceuticals, this compound's chemical reactivity is harnessed for the preparation of precursors to new agrochemicals. The ability to modify the molecule at the bromine position allows for the creation of libraries of related compounds. These compounds can then be screened for potential herbicidal, insecticidal, or fungicidal properties. The foundational structure of its parent compound, 4-bromocyclohexane-1-carboxylic acid, is noted for its role as an intermediate in the synthesis of various organic compounds, including agrochemicals.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 1360438-86-3 sigmaaldrich.combldpharm.com
Molecular Formula C₇H₁₂BrNO bldpharm.com
Molecular Weight 206.08 g/mol sigmaaldrich.combldpharm.com
Physical Form Powder sigmaaldrich.com
InChI Key MFIFORCESONJLC-UHFFFAOYSA-N sigmaaldrich.com

Incorporation into Polymeric Materials

The application of this compound extends into materials science, where its distinct functional groups can be used to impart specific properties to polymers. While its direct incorporation is a specialized area of research, its structural features suggest significant potential. Related molecules containing carboxylic acid or ester groups are already utilized in polymer synthesis and materials science.

Functionalization of Polymer Backbones

The carbon-bromine bond in this compound is a key feature for the functionalization of polymer backbones. It can act as an initiation site for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). Alternatively, it can be used to graft molecules onto an existing polymer chain through nucleophilic substitution reactions. This allows for the covalent attachment of this bifunctional moiety, introducing both the cyclohexane ring and the hydrogen-bonding carboxamide group as pendant functionalities along the polymer backbone.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the rational design of functional solid-state structures, relying on a deep understanding of intermolecular interactions to guide the self-assembly of molecules into crystalline lattices. ub.edu In this advanced field, this compound is a particularly interesting building block.

The primary amide group of the molecule is a robust hydrogen bond donor and acceptor. This allows it to participate in highly predictable and stable non-covalent bonding patterns known as "supramolecular synthons". researchgate.net One of the most reliable and widely used patterns is the carboxylic acid-primary amide supramolecular heterosynthon, where the two different functional groups form a strong, directional hydrogen-bonded pair. researchgate.netnih.gov

This makes this compound an ideal "co-former" for creating multi-component crystals (co-crystals) with active pharmaceutical ingredients (APIs) that possess a carboxylic acid group. researchgate.netnih.gov By forming co-crystals, it is possible to modify and optimize the physicochemical properties of an API—such as its solubility, dissolution rate, and stability—without altering its covalent chemical structure. sciencetechindonesia.com The presence of the bromine atom can further influence crystal packing through potential halogen bonding and steric effects, adding another layer of control for the crystal engineer.

Functional GroupApplication AreaResearch Finding
Bromine Atom Organic SynthesisActs as a reactive site for nucleophilic substitution, enabling the construction of complex molecules.
Carboxamide Group Supramolecular ChemistryForms robust and predictable hydrogen bonds, particularly the "acid-amide heterosynthon," crucial for crystal engineering. researchgate.netnih.gov
Bromine Atom Polymer ScienceProvides a handle for polymer backbone functionalization or initiation of controlled polymerization.
Carboxamide Group Materials ScienceIntroduces hydrogen bonding networks within polymers, potentially enhancing thermal and mechanical properties.

Design of Advanced Crystalline Materials

The design of advanced crystalline materials relies on the predictable control of intermolecular interactions to guide the self-assembly of molecules into well-defined, functional, solid-state architectures. The structure of this compound incorporates key functional groups that are instrumental in crystal engineering.

The bromine atom can act as a halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a powerful tool for constructing supramolecular assemblies. rsc.orgnih.gov In this interaction, the electropositive region on the bromine atom (known as a σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. nih.govnih.gov

Simultaneously, the carboxamide group (-CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows for the formation of robust and predictable hydrogen-bonding networks, which are fundamental to molecular self-assembly. The interplay between the strong, directional halogen bonds and the versatile hydrogen bonds makes this compound a promising building block for the synthesis of complex crystalline solids, such as co-crystals and metal-organic frameworks, where precise control over the molecular arrangement is paramount.

Exploration of Structure-Property Relationships in the Solid State

The physical and chemical properties of a molecular solid are intrinsically linked to the way its constituent molecules are arranged in the crystal lattice. For this compound, the relationship between its molecular structure and its solid-state properties is governed by the non-covalent interactions established by its functional groups.

Thermal Stability: The energy and number of intermolecular bonds determine the melting point and decomposition temperature of the crystal.

Solubility: The forces holding the crystal lattice together must be overcome by solvent molecules, so the nature of the packing influences how readily the material dissolves.

Mechanical Properties: The arrangement of molecules and the directional nature of the intermolecular bonds affect the hardness and elasticity of the crystalline material.

By systematically studying how modifications to the molecular structure (e.g., changing the stereochemistry of the cyclohexane ring) affect the balance of these intermolecular forces, researchers can establish clear structure-property relationships. This understanding is crucial for the rational design of new materials with tailored and predictable functionalities.

Bioisosteric Applications in Medicinal Chemistry

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties while retaining the desired biological activity. ajptr.com This involves the substitution of an atom or group with another that has similar physical or chemical properties.

Halogen Replacement Strategies for Modified Molecular Design

The bromine atom in this compound can be viewed as a bioisostere for other atoms or functional groups. u-tokyo.ac.jp Halogen replacement is a common tactic in drug design to modulate a molecule's characteristics. nih.gov Substituting a hydrogen or a methyl group with a bromine atom can profoundly impact several key parameters relevant to a drug's behavior in the body. u-tokyo.ac.jp

The primary effects of such a replacement include alterations to the molecule's size, lipophilicity (fat solubility), and electronic character. For instance, replacing a hydrogen atom with bromine increases steric bulk and lipophilicity, which can influence how the molecule crosses biological membranes and how it is metabolized. cambridgemedchemconsulting.com

Below is a data table comparing bromine to other common bioisosteric replacements for a hydrogen atom, highlighting their differing properties.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br) Methyl (CH₃)
Van der Waals Radius (Å) 1.201.351.801.952.00
Electronegativity (Pauling Scale) 2.203.983.162.962.55 (Carbon)
Lipophilicity Contribution (π) 0.00+0.14+0.71+0.86+0.56
Key Role in Design BaselineMetabolic blocker, H-bond mimicSize, PolaritySize, Halogen BondingSteric Bulk

This interactive table summarizes key physicochemical properties of bromine in comparison to other common bioisosteric groups used in medicinal chemistry.

This strategic replacement allows medicinal chemists to fine-tune a molecule's profile to overcome issues such as rapid metabolism or poor absorption, thereby improving its potential as a therapeutic agent. ajptr.comsemanticscholar.org

Enhancing Molecular Recognition and Target Affinity via Halogen Interactions

The ability of a drug to bind effectively to its biological target (such as an enzyme or receptor) is fundamental to its therapeutic action. The bromine atom on this compound can play a direct and significant role in enhancing this binding affinity through halogen bonding.

The carboxamide group further contributes to molecular recognition by forming classic hydrogen bonds. The combination of directional halogen bonding from the bromine and hydrogen bonding from the carboxamide group allows the molecule to form a precise and stable network of interactions within a target's binding site. This multi-point interaction can lead to a substantial increase in both binding affinity and selectivity, which are critical attributes of an effective drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromocyclohexane-1-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of brominated cyclohexane derivatives often involves halogenation of cyclohexane precursors or functionalization via nucleophilic substitution. For example, in analogous compounds like 1-Bromo-4,4-dimethylcyclohex-1-ene, retrosynthetic analysis using databases like Reaxys and PISTACHIO can predict feasible routes . Reaction optimization may include adjusting temperature (e.g., reflux in glacial acetic acid for amination) or using catalysts to enhance bromine incorporation. Yield improvements often require iterative testing of solvent polarity, stoichiometry, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly 1^1H and 13^{13}C NMR to identify carboxamide and bromine-substituted cyclohexane moieties. Infrared (IR) spectroscopy can validate the presence of amide C=O stretches (~1650–1700 cm1^{-1}). Mass spectrometry (MS) provides molecular weight verification and bromine isotope patterns. For crystalline derivatives, X-ray diffraction (as in cyclohexa-1,3-diene analogs) can resolve stereochemistry and puckering parameters .

Q. What safety protocols are essential when handling brominated cyclohexane derivatives?

  • Methodological Answer : Brominated compounds require stringent safety measures. Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. In case of exposure, immediate washing with soap/water (skin) or saline (eyes) is advised . Work in well-ventilated areas, and avoid incompatible reagents (e.g., strong oxidizers). Toxicity data may be limited, so assume acute hazards and consult safety data sheets (SDS) for analogs like (Bromomethyl)cyclohexane .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity and biological activity of this compound?

  • Methodological Answer : Stereochemistry impacts both synthetic pathways and functional outcomes. For instance, cyclohexane ring puckering (e.g., screw-boat conformations in cyclohexa-1,3-diene derivatives) can alter steric hindrance and electronic environments . Computational modeling (DFT or MD simulations) can predict preferred conformations. Biological activity assays (e.g., enzyme inhibition) should compare enantiomers or diastereomers synthesized via chiral catalysts or resolution techniques.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low reproducibility?

  • Methodological Answer : Contradictions often arise from impurities or unoptimized conditions. Use HPLC or GC-MS to identify byproducts . If reproducibility fails, systematically vary parameters (e.g., solvent, temperature) and document deviations. For example, in amination reactions, excess ammonium acetate may reduce side reactions . Peer review of experimental design and cross-validation with literature (e.g., PubChem, Reaxys) can identify overlooked variables .

Q. How can computational tools enhance the design of derivatives or predict metabolic pathways for this compound?

  • Methodological Answer : Retrosynthesis software (e.g., AI-driven platforms using Reaxys or BKMS databases) can propose novel derivatives . ADMET prediction tools (e.g., SwissADME) estimate bioavailability and toxicity. For metabolic studies, docking simulations with cytochrome P450 enzymes may highlight potential oxidation sites. Validate predictions with in vitro assays (e.g., microsomal stability tests).

Q. What role does this compound play as an intermediate in multi-step syntheses?

  • Methodological Answer : Bromine’s leaving-group propensity makes it useful in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) or nucleophilic substitutions to introduce amines, thiols, or alkoxy groups. Its carboxamide group can participate in condensation reactions to form heterocycles (e.g., indoles or triazoles) . Optimize stepwise protocols by isolating intermediates and confirming purity before proceeding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.